[5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a polycyclic heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene) with a methanol substituent at position 11. Key structural attributes include:
- Two 4-chlorophenyl groups: One at position 5 and another via a benzylsulfanyl linkage at position 5.
- Methanol group: Positioned at C11, this polar group may facilitate hydrogen bonding or serve as a synthetic handle for derivatization.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAPHWSCDXEACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with various functional groups, including chlorophenyl and sulfanyl moieties. The presence of these groups suggests potential interactions with biological targets.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₁S
- SMILES Notation : C1=CC(=C(C=C1)C(=C2C(=NNC(=N2)SCC3=C(C=C(C=C3)Cl)C)C)C)O)C
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 310.08876 | 167.9 |
| [M+Na]+ | 332.07070 | 180.7 |
| [M+NH4]+ | 327.11530 | 175.2 |
| [M+K]+ | 348.04464 | 174.9 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Properties
Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell cycle regulation and apoptosis, making it a candidate for further anticancer drug development .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The chlorophenyl and sulfanyl groups likely enhance its binding affinity to biological targets, thereby influencing cellular processes.
Case Study 1: Antimicrobial Testing
In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
A study involving human cancer cell lines demonstrated that the compound induced significant cell death at concentrations as low as 50 µM. Mechanistic studies revealed that it activated caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The tricyclic architecture necessitates precise control over cyclization steps, as seen in related systems resolved via SHELXL refinement .
- Analytical Gaps : Published NMR shifts for similar compounds (e.g., acremine P ) provide a benchmark for future experimental validation of the target’s structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
